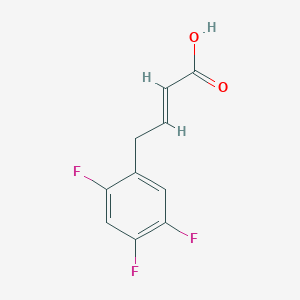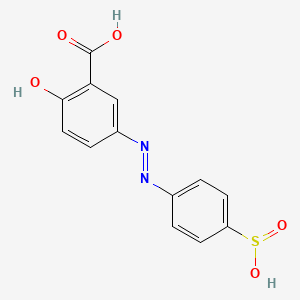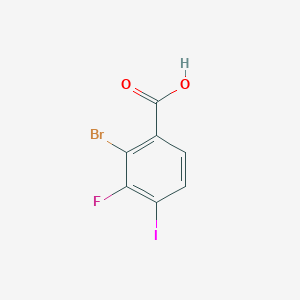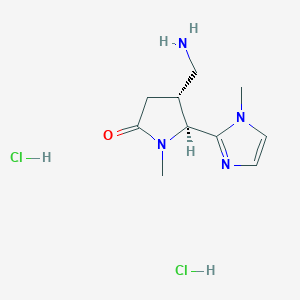
4-(Dimethylamino)benzaldehyde-d11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)benzaldehyde-d11 is a deuterated form of 4-(Dimethylamino)benzaldehyde, which is an organic compound containing both amine and aldehyde functional groups. The deuterium labeling (d11) is used to trace the compound in various chemical reactions and studies. This compound is known for its use in Ehrlich’s reagent and Kovac’s reagent, which are employed to test for indoles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde-d11 typically involves the deuteration of 4-(Dimethylamino)benzaldehyde. This can be achieved through various methods, including the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the final product are critical factors in industrial production, and various purification techniques such as distillation and crystallization are employed to achieve the desired quality.
化学反応の分析
Types of Reactions
4-(Dimethylamino)benzaldehyde-d11 undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: 4-(Dimethylamino)benzoic acid.
Reduction: 4-(Dimethylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Dimethylamino)benzaldehyde-d11 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of Schiff bases and other derivatives.
Biology: Employed in the detection of indoles in biological samples.
Medicine: Utilized in the development of diagnostic reagents and therapeutic agents.
Industry: Applied in the production of dyes and pigments.
作用機序
The mechanism of action of 4-(Dimethylamino)benzaldehyde-d11 involves its interaction with various molecular targets. In the case of Ehrlich’s reagent, the compound acts as a strong electrophile, reacting with the electron-rich 2-position of indole rings to form a colored adduct. This reaction is used to detect the presence of indole alkaloids in samples.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzaldehyde: The non-deuterated form of the compound.
4-(Dimethylamino)cinnamaldehyde: A similar compound with a cinnamaldehyde group.
4-(Dimethylamino)benzoic acid: The oxidized form of the compound.
Uniqueness
The deuterated form, 4-(Dimethylamino)benzaldehyde-d11, is unique due to its use in tracing and studying chemical reactions. The presence of deuterium atoms allows for precise tracking and analysis in various research applications, making it a valuable tool in scientific studies.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
160.26 g/mol |
IUPAC名 |
[4-[bis(trideuteriomethyl)amino]-2,3,5,6-tetradeuteriophenyl]-deuteriomethanone |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D |
InChIキー |
BGNGWHSBYQYVRX-JFZRXOORSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)[2H])[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


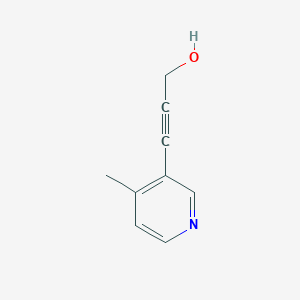
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)
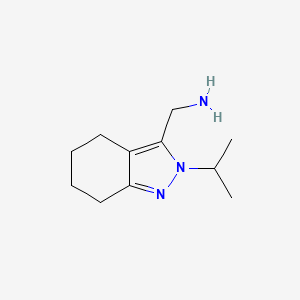
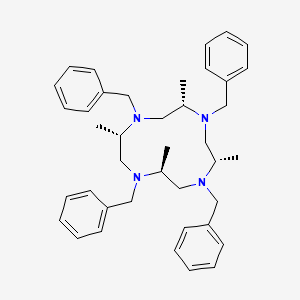
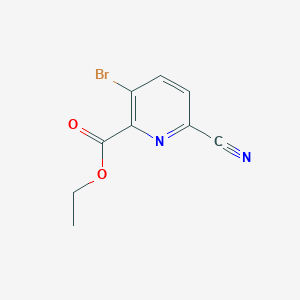
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
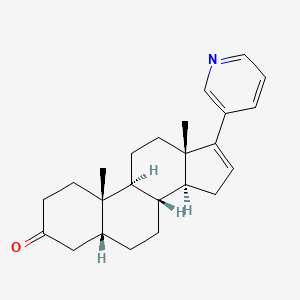
![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
